Neophytadiene

Descripción general

Descripción

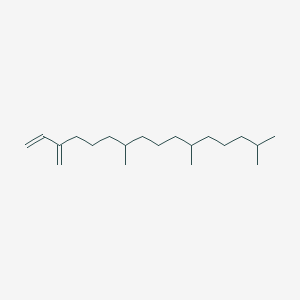

Neofitiadieno es un compuesto diterpénico con la fórmula molecular C20H38 . Se caracteriza por su estructura, que incluye un esqueleto de 3-metilenhexadec-1-eno sustituido en las posiciones 7, 11 y 15 por grupos metilo . Este compuesto se encuentra en los extractos metanólicos de plantas como Crataeva nurvala y Blumea lacera . El neofitiadieno es conocido por su actividad ansiolítica, propiedades sedantes y acciones antidepresivas .

Aplicaciones Científicas De Investigación

El neofitiadieno tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de otras moléculas orgánicas complejas.

Mecanismo De Acción

El neofitiadieno ejerce sus efectos a través de varios objetivos y vías moleculares:

Sistema GABAérgico: El neofitiadieno interactúa con los receptores del ácido gamma-aminobutírico (GABA), lo que contribuye a sus actividades ansiolíticas y anticonvulsivas.

Vías Antiinflamatorias: Modula la expresión de citoquinas inflamatorias como el factor de necrosis tumoral alfa (TNF-α), la interleucina-6 (IL-6) y la interleucina-10 (IL-10).

Análisis Bioquímico

Biochemical Properties

Neophytadiene interacts with several biomolecules in biochemical reactions. In studies, it has been shown to inhibit the production of nitric oxide (NO) and inflammatory cytokines such as tumor necrosis factor (TNF-α), interleukin (IL-6 and IL-10) in both in vitro and in vivo conditions . These interactions suggest that this compound may play a role in modulating inflammatory responses.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, in macrophages, this compound can suppress LPS-induced inflammatory responses . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it modulates the expression of TNF-α, IL1β, NF-κB, iNOS, PI3k/Akt, and MAPK in heart tissue .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been suggested to interact with GABA receptors, potentially influencing neuronal excitability . Furthermore, it significantly inhibits the NO production and inflammatory cytokines TNF-α, IL-6, and IL-10, confirming its anti-inflammatory potential .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific data on this compound’s stability, degradation, and long-term effects on cellular function are limited, it has been observed to exhibit anxiolytic-like activity and anticonvulsant actions in certain doses and conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to exhibit anxiolytic-like activity only at a high dose (10 mg/kg) in the elevated plus-maze and hole-board tests, and anticonvulsant actions in the 4-aminopyridine and pentylenetetrazole-induced seizures test .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El neofitiadieno se puede sintetizar deshidratando alcohol fitílico en un solo paso. El proceso implica el uso de agentes deshidratantes fuertes para convertir el alcohol fitílico en neofitiadieno .

Métodos de Producción Industrial: En entornos industriales, el neofitiadieno a menudo se extrae de fuentes naturales como algas marinas y ciertas plantas. El proceso de extracción generalmente implica extracción con solventes seguida de pasos de purificación para aislar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El neofitiadieno experimenta varias reacciones químicas, que incluyen:

Oxidación: El neofitiadieno se puede oxidar para formar varios derivados oxigenados.

Reducción: Las reacciones de reducción pueden convertir el neofitiadieno en hidrocarburos más saturados.

Sustitución: El neofitiadieno puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El gas hidrógeno en presencia de un catalizador de paladio se utiliza a menudo para la reducción.

Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden utilizar para reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxigenados, hidrocarburos saturados y compuestos halogenados .

Comparación Con Compuestos Similares

El neofitiadieno se puede comparar con otros diterpenos similares como:

Fitol: Al igual que el neofitiadieno, el fitol es un alcohol diterpénico que se encuentra en las plantas. el fitol carece del grupo metilideno presente en el neofitiadieno.

Geranilgeraniol: Este compuesto es otro alcohol diterpénico, pero tiene una estructura diferente y carece de las sustituciones de metilo específicas que se encuentran en el neofitiadieno.

Singularidad: La estructura única del neofitiadieno, con sus sustituciones de metilo específicas y el grupo metilideno, lo distingue de otros diterpenos. Esta estructura única contribuye a sus distintas propiedades químicas y actividades biológicas .

Propiedades

IUPAC Name |

7,11,15-trimethyl-3-methylidenehexadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,1,4,8-16H2,2-3,5-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDGCIPAMWNKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964657 | |

| Record name | 7,11,15-Trimethyl-3-methylidenehexadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-96-1 | |

| Record name | Neophytadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,11,15-Trimethyl-3-methylidenehexadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOPHYTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL3QFB56FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEOPHYTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

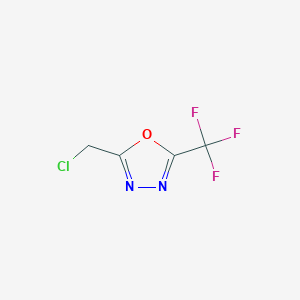

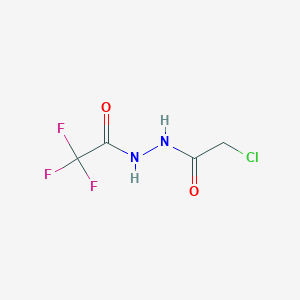

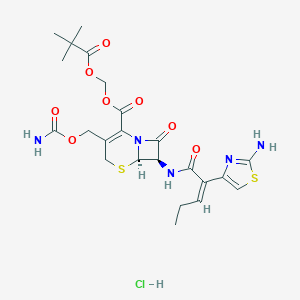

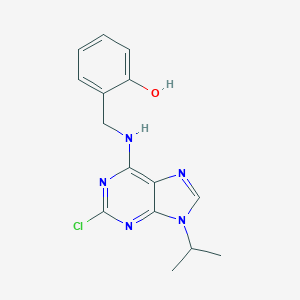

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione](/img/structure/B23806.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)

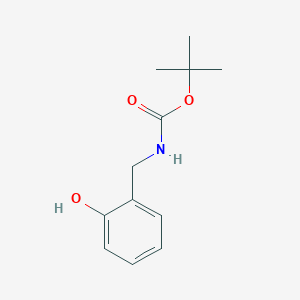

![2,2'-[IMINOBIS(METHYLENE)]BISPHENOL](/img/structure/B23817.png)

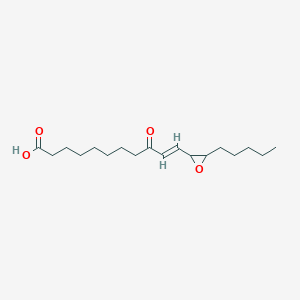

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)